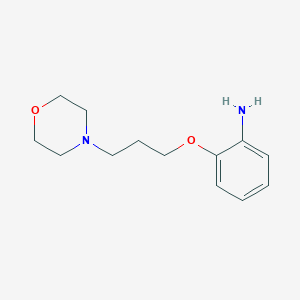

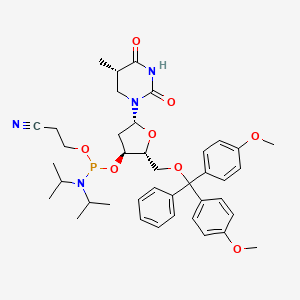

2-(3-Morpholinopropoxy)aniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of anilines, including 2-(3-Morpholinopropoxy)aniline, involves a sequence of coupling, cyclization, and reduction reactions . The synthesis strategies of aniline-based compounds have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical, and thermal characteristics of these materials .Molecular Structure Analysis

The 2-(3-Morpholinopropoxy)aniline molecule contains a total of 38 bonds. There are 18 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis

Anilines, including 2-(3-Morpholinopropoxy)aniline, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . The unique feature of these materials is their ability to synergistically exhibit both the swelling behavior of conventional hydrogels and the electrical properties of conducting polymers .Physical And Chemical Properties Analysis

Anilines, including 2-(3-Morpholinopropoxy)aniline, are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . These organic compounds tend to darken when exposed to air and light .Wissenschaftliche Forschungsanwendungen

Optimization of Src Kinase Inhibitors

Subsequent studies have highlighted the optimization of 4-phenylamino-3-quinolinecarbonitriles, revealing that substituting the methoxy group at C-7 with a 3-(morpholin-4-yl)propoxy group enhances the inhibition of Src kinase activity and Src-mediated cell proliferation. This optimization signifies the potential of such derivatives in cancer therapy due to their selectivity and efficacy against Src kinase, a protein implicated in various cancers (Boschelli et al., 2001).

Anticancer Activity of S-Triazine Dipeptide Series

Research on s-triazine derivatives, incorporating morpholine and aniline moieties, has showcased significant anticancer activity against breast and colon cancer cell lines. A specific compound featuring morpholine, aniline, and a dipeptide exhibited exceptional cytotoxicity against MCF-7 breast cancer cells, with minimal toxicity towards non-tumorigenic cells. This compound's ability to induce cell cycle arrest and apoptosis positions it as a promising candidate for hormone receptor-positive breast cancer treatment (Malebari et al., 2021).

Antimicrobial Activity of Quinoline Derivatives

The synthesis of novel quinoline derivatives featuring the morpholin-4-yl group has been investigated for their antimicrobial properties. These compounds, synthesized through the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines, exhibited significant activity against bacterial and fungal strains. Molecular docking studies further supported their potential as antimicrobial agents, suggesting applications in combating microbial resistance (Subhash & Bhaskar, 2020).

Dielectric and Thermodynamic Behavior Studies

An investigation into the dielectric and thermodynamic behaviors of mixtures involving anisole, morpholine, and aniline revealed systematic changes in dielectric parameters with concentration and temperature variations. This study provides insights into molecular interactions in mixtures, contributing to the understanding of their dielectric properties and potential applications in material science (Parthipan & Thenappan, 2008).

Wirkmechanismus

- Overexpression of EGFR is observed in certain human carcinoma cells, including lung and breast cancer cells .

Target of Action

Mode of Action

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-morpholin-4-ylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-12-4-1-2-5-13(12)17-9-3-6-15-7-10-16-11-8-15/h1-2,4-5H,3,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPPRSJVZCKKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Morpholinopropoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

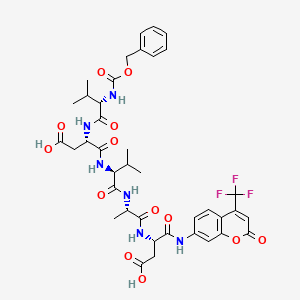

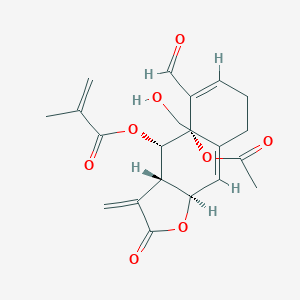

![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)

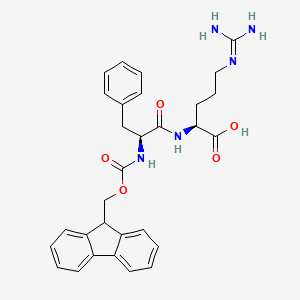

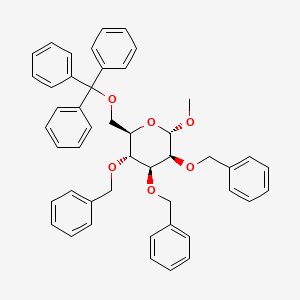

![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)

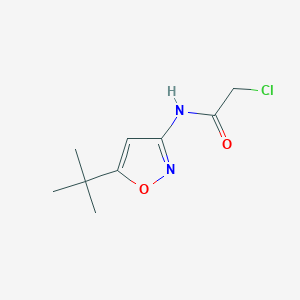

![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)

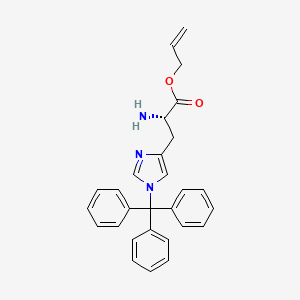

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)